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A comprehensive meta-analysis of clinical trials evaluating B7-H3 targeted therapies reveals

promising efficacy across a range of solid tumors. B7-H3 (CD276), an immune checkpoint

molecule frequently overexpressed on cancer cells, has emerged as a key target for novel

immunotherapies. This guide provides a comparative analysis of the clinical outcomes for

various B7-H3-directed therapeutic modalities, including monoclonal antibodies, antibody-drug

conjugates (ADCs), and CAR T-cell therapies, supported by experimental data and detailed

methodologies.

Key Therapeutic Modalities and Clinical Efficacy
B7-H3 targeted therapies are being investigated in multiple clinical trials, demonstrating a

significant anti-tumor response in heavily pretreated patient populations. The primary

therapeutic strategies include monoclonal antibodies that enhance antibody-dependent cellular

cytotoxicity (ADCC), ADCs that deliver a potent cytotoxic payload directly to tumor cells, and

genetically engineered CAR T-cells that recognize and eliminate B7-H3 expressing cancer

cells.

Monoclonal Antibodies: Enoblituzumab
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Enoblituzumab (MGA271) is a humanized anti-B7-H3 monoclonal antibody with an engineered

Fc domain to increase its ADCC activity. Clinical studies have evaluated its safety and efficacy

both as a monotherapy and in combination with other checkpoint inhibitors.
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Antibody-Drug Conjugates (ADCs)
ADCs targeting B7-H3 have shown robust activity, particularly in small cell lung cancer and

metastatic castration-resistant prostate cancer.

Ifinatamab Deruxtecan (I-DXd; DS-7300): This ADC consists of a humanized anti-B7-H3

antibody linked to a topoisomerase I inhibitor payload.
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MGC018: An ADC with a duocarmycin payload.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 14 Tech Support

https://ascopost.com/news/january-2024/antibody-drug-conjugate-ifinatamab-deruxtecan-shows-robust-activity-in-refractory-small-cell-lung-cancer/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thera

py

Cance

r Type

Trial

(NCT)
Phase N

ORR

(%)

DCR

(%)

PFS

(mont

hs)

OS

(mont

hs)

Key

Findin

gs &

Safety

MGC0

18

mCRP

C

NCT0

37295

96

I 39

25

(uncon

firmed)

- - -

54% of

patient

s

achiev

ed ≥

50%

PSA

reducti

on.

Manag

eable

safety

profile.

[10]

MGC0

18

NSCL

C

NCT0

37295

96

I 16

25

(uncon

firmed)

- - -

81% of

evalua

ble

patient

s had

anti-

tumor

activity

.[10]

MGC0

18

Melan

oma

NCT0

37295

96

I 3

33.3 (1

confir

med

PR)

- - -

Reduc

tions

in

target

lesion

sums

observ

ed.[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://ir.macrogenics.com/news-releases/news-release-details/macrogenics-announces-preliminary-clinical-results-phase-1
https://ir.macrogenics.com/news-releases/news-release-details/macrogenics-announces-preliminary-clinical-results-phase-1
https://ascopubs.org/doi/10.1200/JCO.2021.39.15_suppl.2631
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192124?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Radiolabeled Antibody: Omburtamab
Omburtamab (¹³¹I-8H9) is a radiolabeled monoclonal antibody targeting B7-H3 for the treatment

of pediatric patients with central nervous system/leptomeningeal metastases from

neuroblastoma.
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CAR T-Cell Therapy
Chimeric Antigen Receptor (CAR) T-cell therapies targeting B7-H3 are in early-phase clinical

trials and have shown initial safety and potential efficacy in recurrent brain tumors.
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The clinical trials cited in this guide adhere to rigorous protocols to ensure patient safety and

data integrity. Below are generalized methodologies for the key therapeutic modalities.

Monoclonal Antibody & ADC Trials
Patient Selection: Patients with advanced solid tumors who have progressed on standard

therapies and have B7-H3 expression confirmed by immunohistochemistry are typically

enrolled. Key exclusion criteria often include significant comorbidities and prior treatment

with a B7-H3 targeted therapy.

Dosing and Administration: Therapies are administered intravenously. Dose-escalation

studies are conducted to determine the maximum tolerated dose (MTD), followed by dose-

expansion cohorts at the recommended Phase 2 dose (RP2D). For example, MGC018 was

administered intravenously every three weeks.[10][11]

Efficacy Evaluation: Tumor responses are assessed using Response Evaluation Criteria in

Solid Tumors (RECIST) v1.1. Primary endpoints typically include ORR and safety, while

secondary endpoints often include DCR, PFS, and OS.

Safety Monitoring: Patients are monitored for adverse events (AEs), with a focus on

treatment-related AEs (TRAEs). Dose-limiting toxicities (DLTs) are carefully evaluated during

the dose-escalation phase.

CAR T-Cell Therapy Trials
Patient Selection: Patients with recurrent or refractory tumors expressing B7-H3 are eligible.

For brain tumors, confirmation of recurrence is often done via imaging.[16]

Manufacturing and Administration: Autologous T-cells are collected from the patient,

genetically modified to express the B7-H3 specific CAR, and then infused back into the

patient. For glioblastoma, administration can be intracavitary and/or intraventricularly via an

Ommaya reservoir.[16][17]

Preconditioning: Patients typically receive a lymphodepleting chemotherapy regimen prior to

CAR T-cell infusion to enhance the expansion and persistence of the CAR T-cells.
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Efficacy and Safety Evaluation: Similar to other trials, RECIST criteria are used for tumor

response assessment. Safety monitoring is particularly focused on cytokine release

syndrome (CRS) and neurotoxicity, which are known potential side effects of CAR T-cell

therapy.
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Caption: B7-H3 signaling activates multiple downstream pathways promoting cancer

progression.
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General Experimental Workflow for B7-H3 Targeted
Therapy Clinical Trials
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Click to download full resolution via product page

Caption: A simplified workflow of a typical clinical trial for a B7-H3 targeted therapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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